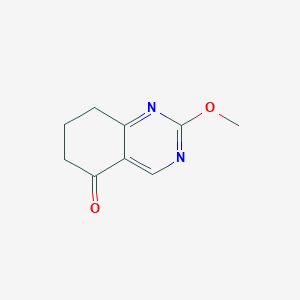

2-Methoxy-7,8-dihydroquinazolin-5(6H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-methoxy-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C9H10N2O2/c1-13-9-10-5-6-7(11-9)3-2-4-8(6)12/h5H,2-4H2,1H3 |

InChI Key |

VUVALQUTCVBCAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C2C(=N1)CCCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 7,8 Dihydroquinazolin 5 6h One and Its Derivatives

Classical and Established Synthetic Routes to Dihydroquinazolinones

The foundational methods for synthesizing the dihydroquinazolinone core, a critical component of 2-Methoxy-7,8-dihydroquinazolin-5(6H)-one, have traditionally relied on cyclocondensation and multi-component reactions. These methods are valued for their reliability and the ability to construct the heterocyclic system in a straightforward manner.

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most fundamental approaches to dihydroquinazolinone synthesis. This strategy typically involves the reaction of a 2-aminobenzamide (B116534) or a related anthranilic acid derivative with a carbonyl compound, such as an aldehyde or ketone. jsynthchem.com The reaction proceeds through an initial condensation to form an imine intermediate, which then undergoes an intramolecular cyclization to yield the dihydroquinazolinone ring system. The use of various starting materials allows for the introduction of different substituents on the core structure. For instance, reacting 2-aminobenzamide with different aldehydes can lead to a diverse range of 2-substituted dihydroquinazolinones. jsynthchem.com

A notable example involves the reaction of 2-aminobenzamide with various aldehydes, which is a common and straightforward method for producing 2,3-dihydroquinazolin-4(1H)-ones. jsynthchem.comresearchgate.net This method's simplicity and the commercial availability of a wide array of aldehydes make it a versatile route for creating a library of dihydroquinazolinone derivatives.

Multi-component Synthesis Approaches

Multi-component reactions (MCRs) have gained significant traction in the synthesis of complex molecules like dihydroquinazolinones due to their efficiency and atom economy. researchgate.net These reactions involve combining three or more reactants in a single step to form a product that contains substantial portions of all the initial components. nih.gov For dihydroquinazolinone synthesis, a common MCR involves the reaction of an isatoic anhydride, an amine, and an aldehyde. researchgate.net This approach is particularly advantageous as it allows for the rapid assembly of the dihydroquinazolinone core with diverse substitution patterns in a one-pot procedure. ej-chem.org The versatility of this method is highlighted by the ability to vary each of the three components, leading to a wide range of structurally diverse products.

Advanced and Green Chemistry Strategies in Dihydroquinazolinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of advanced and green chemistry strategies for dihydroquinazolinone synthesis, including microwave-assisted protocols and the use of various catalysts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.comresearchgate.net In the context of dihydroquinazolinone synthesis, microwave irradiation has been successfully employed to drive cyclocondensation and multi-component reactions. nih.govfrontiersin.org For example, the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines has been shown to be significantly more efficient under microwave irradiation, with reactions often completing within minutes. sci-hub.cat This rapid and efficient heating method not only enhances reaction rates but also aligns with the principles of green chemistry by reducing energy consumption. nih.gov The application of microwave technology has been demonstrated in the synthesis of various quinazolinone derivatives, showcasing its broad applicability. nih.gov

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzamide, Aldehydes | Acetic Acid, Ethanol, Microwave | 2,3-Dihydroquinazolinones | 78-85 | nih.gov |

| 2-Halobenzoic Acid, Amidines | Iron Catalyst, Water, Microwave | Quinazolinone Derivatives | Moderate to High | sci-hub.cat |

| 2-Aminobenzamide, Alcohols | Copper Catalyst, Solvent-free, Microwave | Quinazolinone Derivatives | Up to 92 | nih.gov |

Catalytic Methods Utilizing Organocatalysts and Metal Salts

The use of catalysts is another cornerstone of modern organic synthesis, offering pathways to reactions with high efficiency and selectivity. Both organocatalysts and metal salts have been extensively used in the synthesis of dihydroquinazolinones.

Organocatalysts: Organocatalysis, which utilizes small organic molecules as catalysts, has proven to be an effective strategy for the synthesis of dihydroquinazolinones. Catalysts such as p-toluenesulfonic acid (p-TSA) and taurine (B1682933) have been used to promote the cyclocondensation reactions, often under mild and environmentally friendly conditions. nih.gov For example, the use of p-TSA under mechanochemical grinding conditions provides a solvent-free route to quinazolinone products in high yields and with short reaction times. nih.gov Similarly, taurine has been employed as an efficient organocatalyst for the three-component synthesis of quinazolinone derivatives in water. nih.gov

Metal Salts and Zeolites: A wide range of metal salts have been investigated as catalysts for dihydroquinazolinone synthesis. These can act as Lewis acids to activate the reactants and facilitate the cyclization process. researchgate.net Furthermore, solid acid catalysts like zeolites have been employed to promote the condensation of 2-aminobenzamide with aldehydes in a green and recyclable manner. researchgate.net The use of such heterogeneous catalysts simplifies product purification and allows for the reuse of the catalyst, adding to the sustainability of the process. researchgate.net

| Reactants | Catalyst | Solvent | Product | Yield (%) | Reference |

| Anthranilamide, Aldehydes | p-Toluene sulfonic acid (p-TSA) | Solvent-free (grinding) | Quinazolinone derivatives | Moderate to Excellent | nih.gov |

| Isatoic anhydride, Isoniazid, Aldehydes | Taurine | Water | Quinazolinone derivatives | 85-94 | nih.gov |

| 2-Aminobenzamide, Aldehydes | Mesozeolite H-BEA | Water | 2,3-Dihydroquinazolin-4-one | - | researchgate.net |

Regioselective Introduction of the 2-Methoxy Moiety

The specific introduction of a methoxy (B1213986) group at the 2-position of the 7,8-dihydroquinazolin-5(6H)-one core is a crucial step in the synthesis of the target compound. While direct methods for this specific transformation are not extensively documented in the provided context, the regioselective synthesis can be approached through several strategic considerations based on general principles of quinazolinone chemistry.

One potential strategy involves the use of a starting material that already contains the desired 2-methoxy group. For instance, a 2-methoxy-substituted amidine could be employed in a cyclocondensation reaction with a suitable diketone or its equivalent to construct the dihydroquinazolinone ring with the methoxy group already in place.

Alternatively, the methoxy group could be introduced after the formation of the dihydroquinazolinone scaffold. This would likely involve the synthesis of a 2-halo-7,8-dihydroquinazolin-5(6H)-one intermediate, followed by a nucleophilic substitution reaction with sodium methoxide (B1231860). The success of this approach would depend on the relative reactivity of the 2-position and the ability to selectively introduce a leaving group at this site. The regioselectivity of such reactions can often be controlled by the electronic properties of the quinazolinone ring system and the reaction conditions employed. While the search results discuss regioselective heteroannulation and ring-opening reactions of quinazolinones, rsc.orgresearchgate.net specific details on the regioselective methoxylation at the 2-position are not provided. Therefore, the development of a reliable method for the regioselective introduction of the 2-methoxy moiety would likely require further experimental investigation and optimization based on these general synthetic principles.

Strategic Derivatization for Structural Diversification

The development of novel derivatives from a lead compound is a fundamental strategy in drug discovery. For this compound, this involves a multi-pronged approach to modify its structure, aiming to enhance its biological activity, selectivity, and pharmacokinetic properties.

The 7,8-dihydroquinazolin-5(6H)-one core offers several sites for functionalization. The reactivity of the enone system within the cyclohexene (B86901) ring and the aromatic nature of the pyrimidine (B1678525) ring dictate the possible chemical transformations.

Alkylation and Arylation: The nitrogen atoms of the quinazolinone ring can potentially be alkylated or arylated to introduce further diversity.

Modification of the Cyclohexene Ring: The carbonyl group at the 5-position and the adjacent methylene (B1212753) groups are amenable to a range of chemical modifications. For instance, the alpha-carbon to the carbonyl can be functionalized through various condensation reactions.

| Position | Type of Functionalization | Example Reagents | Potential Outcome |

| N1, N3 | Alkylation/Arylation | Alkyl halides, Arylboronic acids | Introduction of diverse substituents |

| C4 | Nucleophilic Substitution | Amines, Alcohols, Thiols | Alteration of electronic and steric properties |

| C6, C7, C8 | Dehydrogenation/Functionalization | Oxidizing agents, Electrophiles | Aromatization or introduction of new functional groups |

Table 1: Potential Functionalization Sites on the Quinazolinone Core

The methoxy group at the 2-position of the quinazolinone ring is a versatile handle for introducing a wide array of substituents. This is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring activates the 2-position for nucleophilic attack.

The general mechanism involves the attack of a nucleophile on the C2 carbon, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the methoxide leaving group yields the 2-substituted product. A variety of nucleophiles can be employed in this reaction, including amines, thiols, and alkoxides, allowing for the introduction of a diverse range of functional groups. stackexchange.com

| Nucleophile | Resulting 2-Substituent | Reaction Conditions |

| Primary/Secondary Amines | 2-Amino derivatives | Heat, polar solvent |

| Thiols | 2-Thioether derivatives | Base, aprotic solvent |

| Alkoxides/Phenoxides | 2-Alkoxy/Aryloxy derivatives | Base, corresponding alcohol/phenol (B47542) |

| Organometallic Reagents | 2-Alkyl/Aryl derivatives | Palladium or other transition metal catalysis |

Table 2: Modification of the 2-Methoxy Group via Nucleophilic Aromatic Substitution

The reactivity of the 2-position is influenced by the electronic properties of the quinazolinone core and the nature of the incoming nucleophile. Stronger nucleophiles and electron-deficient quinazolinone rings generally lead to higher reaction rates and yields.

The introduction of heteroaromatic and aliphatic groups at various positions of the this compound scaffold can significantly impact its biological activity.

Heteroaromatic Moieties: The incorporation of heteroaromatic rings, such as pyridine, pyrazole, or indole, can introduce additional hydrogen bonding sites and π-stacking interactions, which can enhance binding to biological targets. These moieties can be introduced at the 2-position via SNAr reaction of the 2-methoxy derivative with a heteroaryl nucleophile or by constructing the quinazolinone ring from a heteroaryl-substituted precursor. For instance, a green chemistry approach using lemon juice as a catalyst has been reported for the synthesis of 2-heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide and heteroaromatic aldehydes. organic-chemistry.org

Aliphatic Moieties: The introduction of aliphatic chains or rings can modulate the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These groups can be introduced through various synthetic strategies, including the use of aliphatic aldehydes or ketones in the initial ring formation or by alkylation of the quinazolinone core.

| Moiety Type | Synthetic Strategy | Examples of Incorporated Groups |

| Heteroaromatic | SNAr on 2-methoxy derivative; Ring synthesis with heteroaryl precursors | Pyridyl, Pyrazolyl, Indolyl, Furanyl, Thienyl |

| Aliphatic (Acyclic) | Alkylation of N1/N3; Ring synthesis with aliphatic precursors | Methyl, Ethyl, Isopropyl, Butyl chains |

| Aliphatic (Cyclic) | Ring synthesis with cyclic ketones | Cyclohexyl, Cyclopentyl, Piperidinyl |

Table 3: Strategies for Incorporating Diverse Moieties

Preclinical Biological Investigations of 2 Methoxy 7,8 Dihydroquinazolin 5 6h One and Its Analogues

Anticancer and Cytotoxic Activities

Analogues of 2-Methoxy-7,8-dihydroquinazolin-5(6H)-one, particularly those belonging to the 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one families, have demonstrated significant potential as broad-spectrum cytotoxic agents. nih.govnih.gov

A number of quinazolinone analogues have been evaluated for their cytotoxic effects against a diverse panel of human cancer cell lines. nih.gov Studies reveal that these compounds can act as broad-spectrum cytotoxic agents. nih.gov For instance, certain 2-styrylquinazolin-4(3H)-one derivatives have exhibited potent growth inhibition, with some showing sub-micromolar efficacy. nih.govnih.gov

Notably, compounds such as 2-(2-methoxystyryl)quinazolin-4(3H)-one and 2-(3-methoxystyryl)quinazolin-4(3H)-one were identified as having sub-μM potency in growth inhibition assays across a range of cancer cell lines. nih.govnih.gov The screening panel often includes cell lines representing various cancer types, such as colon (HT29), breast (MCF-7), glioblastoma (U87, SJ-G2), ovarian (A2780), lung (H460), skin (A431), prostate (Du145), neuroblastoma (BE2-C), and pancreas (MIA). nih.govnih.gov The inclusion of a normal cell line, like the normal breast cell line MCF10A, allows for a preliminary assessment of selectivity for cancer cells over non-cancerous cells. nih.govnih.gov

| Compound Name | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Broad panel (HT29, U87, MCF-7, etc.) | Sub-μM growth inhibition | nih.govnih.gov |

| 2-(3-methoxystyryl)quinazolin-4(3H)-one | Broad panel (HT29, U87, MCF-7, etc.) | Sub-μM growth inhibition | nih.govnih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29, U87, A2780, H460, BE2-C | Activity <50 nM | nih.gov |

| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivative (6x) | PC3 (Prostate) | IC₅₀: 6.2 ± 0.9 μM | nih.gov |

| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivative (6x) | BGC823 (Gastric) | IC₅₀: 3.2 ± 0.1 μM | nih.gov |

| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivative (6x) | Bcap37 (Breast) | IC₅₀: 3.1 ± 0.1 μM | nih.gov |

The cytotoxic effects of quinazoline (B50416) derivatives are often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.govnih.govnih.gov The failure to trigger apoptosis is a key factor in cancer development, making the induction of this process a valuable therapeutic strategy. scienceopen.com

Several studies have shown that related compounds can halt the cell cycle at various phases, such as G0/G1 or G2/M, which prevents cancer cells from proliferating. nih.govnih.gov For example, the compound 2-methoxyestradiol (B1684026) has been shown to cause an accumulation of cells in the G0/G1 phase. nih.gov This arrest can provide an opportunity for DNA repair mechanisms to activate or, if the damage is too severe, for apoptotic pathways to be initiated. scienceopen.comnih.gov

The induction of apoptosis by quinazoline analogues can occur through multiple signaling pathways. nih.gov These include the mitochondria-dependent (intrinsic) pathway, which is regulated by the Bcl-2 family of proteins, and the mitochondria-independent (extrinsic) pathway. nih.govscienceopen.com Key events in these pathways include:

Generation of Reactive Oxygen Species (ROS): An excess of ROS can disrupt the mitochondrial membrane potential. nih.govresearchgate.net

Mitochondrial Disruption: This leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov

Caspase Activation: Cytochrome c release triggers the activation of initiator caspases (like caspase-9) and executioner caspases (like caspases-3 and -7), which carry out the final stages of apoptosis. nih.govnih.gov The extrinsic pathway often involves the activation of caspase-8. nih.gov

Gene Regulation: Apoptosis is also controlled by key regulatory genes. The tumor suppressor gene p53 can activate the transcription of proteins like p21, which can induce cell cycle arrest. scienceopen.commdpi.com

One study on a 5,6,7-trimethoxy-4-aminoquinazoline derivative demonstrated that it induced apoptosis in PC3 prostate cancer cells, with the apoptotic ratio increasing in a dose-dependent manner. nih.gov

A primary mechanism for the anticancer activity of many quinazoline-based compounds is their ability to interfere with the dynamics of microtubules. nih.govnih.gov Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is crucial for chromosome segregation during cell division. mdpi.comberkeley.edu

Compounds that disrupt microtubule dynamics are known as microtubule-targeting agents (MTAs) and are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents. mdpi.com Several quinazolinone analogues function as microtubule-destabilizing agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.govnih.gov This inhibition prevents the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. nih.govnih.gov

Molecular modeling studies have suggested that these compounds bind to the colchicine (B1669291) binding site on β-tublin. nih.govnih.gov This interaction prevents the tubulin dimers from assembling into microtubules. mdpi.com For instance, analogues such as 2-(2-methoxystyryl)quinazolin-4(3H)-one showed reduced microtubule formation, which is consistent with tubulin inhibition. nih.govnih.gov The position of the methoxy (B1213986) group on the styryl ring was found to influence both cytotoxicity and the reduction in tubulin polymerization. nih.govnih.gov

Antimicrobial and Antibacterial Potential

The quinazoline scaffold is also being explored for its antimicrobial properties. While specific data on this compound is limited, studies on related heterocyclic compounds containing methoxy groups indicate potential antibacterial activity.

For example, 2-methoxy-1,4-naphthoquinone, a compound isolated from the plant Impatiens balsamina, has demonstrated very good anti-H. pylori activity, including against strains resistant to common antibiotics like clarithromycin (B1669154) and metronidazole. nih.gov Other research has shown that the presence and position of a methoxy substituent on different chemical scaffolds, such as pyrazoline derivatives, can influence antibacterial activity against various strains like P. aeruginosa, S. aureus, and E. faecalis. turkjps.org Furthermore, a novel quinazolinone derivative, actinoquinazolinone, isolated from a marine Streptomyces species, exhibited moderate antibacterial activity against the Gram-positive bacterium Kocuria rhizophila. mdpi.com These findings suggest that methoxy-substituted quinazolinones represent a promising area for the development of new antimicrobial agents.

Modulation of Neurodegenerative Disease-Related Enzymes

Beyond cancer and infectious diseases, certain dihydroquinazolinone derivatives are being investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov

Monoamine oxidase (MAO) is a key enzyme located on the outer mitochondrial membrane that is responsible for the breakdown of amine neurotransmitters such as dopamine (B1211576) and serotonin. nih.gov There are two main isoforms of this enzyme, MAO-A and MAO-B. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. nih.gov

Recent research has identified the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold as a promising basis for developing potent and selective inhibitors of MAO-B. nih.gov A study involving a library of these derivatives identified several compounds with inhibitory constants (Ki) in the nanomolar range for human MAO-B. Computational studies supported the observed structure-activity relationships. Selected compounds from this series also demonstrated the ability to inhibit MAO-B activity in whole-cell assays. One particular compound stood out as a promising lead for further optimization in the pursuit of treatments for neurodegenerative diseases. nih.gov

Glycogen Synthase Kinase 3 beta (GSK3β) Inhibition

Glycogen Synthase Kinase 3 beta (GSK3β) is a serine/threonine kinase implicated in the pathophysiology of several diseases, including neurodegenerative disorders. Research into compounds that can modulate its activity is therefore of significant interest. A library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was synthesized and evaluated for their potential to inhibit various enzymes. nih.gov Within this series, certain compounds were identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov

Further investigation into the biological profile of these derivatives revealed that a specific compound, referred to as compound 4 in the study, also possessed the ability to inhibit GSK3β kinase, albeit weakly. nih.gov This dual-target activity suggests that the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold could serve as a promising starting point for the development of multi-target ligands for diseases like Alzheimer's and Parkinson's. nih.gov

| Compound Scaffold | Target | Activity | Reference |

|---|---|---|---|

| 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivative (Compound 4) | GSK3β | Weak Inhibition | nih.gov |

Cholinesterase (AChE and BChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of the neurotransmitter acetylcholine (B1216132). Their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Studies on heteroaromatic resveratrol (B1683913) analogues have shown that the presence and position of methoxy groups can influence cholinesterase inhibitory activity. nih.gov

In one study of heteroaromatic resveratrol analogs, it was generally found that butyrylcholinesterase (BChE) was more sensitive to inhibition than acetylcholinesterase (AChE). mdpi.com For example, two methylated thiophene (B33073) analogues, compounds 5 and 8, demonstrated the highest BChE inhibition with IC50 values of 22.9 µM and 24.8 µM, respectively. mdpi.com Another compound, a methylated thiophene derivative with a chlorine substituent (compound 6), showed equal inhibition towards both AChE and BChE. mdpi.com While these compounds are not direct analogues of this compound, the findings highlight that methoxy-substituted heterocyclic compounds can effectively inhibit these enzymes.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Methylated Thiophene Analogue (Compound 5) | BChE | 22.9 | mdpi.com |

| Methylated Thiophene Analogue (Compound 8) | BChE | 24.8 | mdpi.com |

Other Significant Biological Activities

Antimalarial Efficacy Studies

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. The quinazoline and quinazolinone scaffolds have been explored for this purpose. In a study focused on 2-anilino 4-amino substituted quinazolines, the position of the methoxy group on the anilino ring was found to be critical for activity. acs.org The para-methoxy analogue showed potent activity with an EC50 value of 124 nM, while the meta-methoxy analogue was also effective with an EC50 of 230 nM. acs.org However, the ortho-methoxy analogue displayed reduced activity (EC50 = 526 nM). acs.org

Further research on quinazolinone-2-carboxamide derivatives led to the identification of a highly potent inhibitor, designated 19f, which was 95 times more potent than the initial hit compound. acs.orggriffith.edu.au Another quinazolinedione-containing compound, TCMDC-125133, demonstrated excellent in vitro antimalarial activity against the asexual blood stage of P. falciparum 3D7 with an IC50 of 0.27 µM. semanticscholar.org

| Compound Series | Specific Analogue | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Anilino 4-Amino Substituted Quinazolines | para-methoxy | EC50 | 124 nM | acs.org |

| 2-Anilino 4-Amino Substituted Quinazolines | meta-methoxy | EC50 | 230 nM | acs.org |

| 2-Anilino 4-Amino Substituted Quinazolines | ortho-methoxy | EC50 | 526 nM | acs.org |

| Quinazolinedione | TCMDC-125133 | IC50 | 219 nM | semanticscholar.org |

Antioxidant Properties

Oxidative stress is a key factor in the development of numerous diseases. researchgate.net Compounds with antioxidant properties can help mitigate cellular damage caused by reactive oxygen species. Studies on 2-substituted quinazolin-4(3H)-ones have shown that methoxy derivatives possess notable antioxidant capabilities. nih.gov The half-maximal effective concentrations (EC50) for these methoxy derivatives were found to be in the range of 15.3 to 20.1 µM. nih.gov It has been suggested that electron-donating groups like the methoxy group on a phenol (B47542) ring can enhance antioxidant activity. nih.gov The 2-methoxyphenol moiety is a core structure in various compounds that have been evaluated for their antioxidant properties using assays such as DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.net

| Compound Series | Activity Metric | Value Range (µM) | Reference |

|---|---|---|---|

| 2-Substituted Quinazolin-4(3H)-ones (methoxy derivatives) | EC50 | 15.3 - 20.1 | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are involved in DNA repair and cellular survival, making them attractive targets for cancer therapy. rsc.org A study on new quinazolinone derivatives as PARP-1 inhibitors revealed a wide range of inhibitory activities, with IC50 values in the nanomolar range. rsc.org In one series of synthesized compounds (8a–c), the methoxy derivative demonstrated higher activity than the chloro and nitro derivatives, indicating a preference for an electron-donating group in that chemical space. rsc.org The synthesized compounds showed IC50 values against PARP-1 ranging from 27.89 nM to 485.3 nM, comparable to the reference drug Olaparib (IC50 = 30.38 nM). rsc.org

| Compound Series | Activity Metric | Value Range (nM) | Reference Drug | Reference Drug Value (nM) | Reference |

|---|---|---|---|---|---|

| Quinazolinone derivatives | IC50 | 27.89 - 485.3 | Olaparib | 30.38 | rsc.org |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in oncology. nih.gov The quinazoline scaffold is a cornerstone for the development of EGFR inhibitors, with several approved drugs based on this structure. nih.govwaocp.org Research into 7,8-dihydro- nih.govresearchgate.netdioxino[2,3-g]quinazolines, which are structurally related to the target compound, has identified potent EGFR kinase inhibitors. One derivative containing a 3-iodophenyl ring was found to be particularly potent against the isolated EGFR enzyme, with an IC50 value of 1.66 nM. nih.gov This demonstrates that modifications of the quinazoline core can lead to highly effective inhibitors of EGFR, a key target in cancer therapy. nih.gov

| Compound Series | Specific Analogue | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| 7,8-dihydro- nih.govresearchgate.netdioxino[2,3-g]quinazolines | Compound 3c (with 3-iodophenyl ring) | EGFR | 1.66 | nih.gov |

Structure Activity Relationship Sar Studies of 7,8 Dihydroquinazolin 5 6h One Derivatives

Impact of Substitutions at the 2-Position on Biological Activity

The 2-position of the 7,8-dihydroquinazolin-5(6H)-one ring is a key site for chemical modification, and the nature of the substituent at this position profoundly influences the compound's biological activity. researchgate.net While direct and extensive research on a wide range of 2-substituted 7,8-dihydroquinazolin-5(6H)-one derivatives is not broadly available in the public domain, SAR studies on the broader class of quinazolinone compounds provide valuable insights.

For instance, in the context of anticancer activity, the introduction of various aryl, alkyl, or heterocyclic moieties at the 2-position has been shown to modulate potency and selectivity. Studies on related quinazolin-4(3H)-ones have demonstrated that substitutions at this position are critical for their pharmacological effectiveness. researchgate.net For example, a 2-methoxyphenyl substitution in a series of 2-substituted quinazolines resulted in a compound with a notable inhibitory profile against a majority of tested cancer cell lines. researchgate.netmdpi.com This suggests that the electronic and steric properties of the substituent at the 2-position play a significant role in the interaction with biological targets.

In a study focused on the 7,8-dihydroquinazolin-5(6H)-one scaffold, a series of 2-(phenylamino) derivatives were synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov The research highlighted that the substitution pattern on the phenylamino (B1219803) ring at the 2-position was a critical determinant of inhibitory potency and selectivity. nih.gov This underscores the importance of the 2-position for fine-tuning the pharmacological activity of the 7,8-dihydroquinazolin-5(6H)-one core.

The table below summarizes the impact of various substituents at the 2-position on the biological activity of quinazolinone derivatives, drawing inferences for the 7,8-dihydroquinazolin-5(6H)-one scaffold.

| Substituent at 2-Position | Biological Activity | Reference Compound Class | Key Findings |

| Phenylamino | MAO-B Inhibition | 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-ones | Substitution pattern on the phenyl ring is crucial for potency and selectivity. nih.gov |

| Methoxyphenyl | Antiproliferative | 2-Substituted quinazolines | A 2-methoxyphenyl group conferred a remarkable profile against various cancer cell lines. researchgate.netmdpi.com |

| Methyl, Amine, Thiol | Antimicrobial | Quinazolinones | These small functional groups are often essential for antimicrobial activities. nih.gov |

Contribution of the Methoxy (B1213986) Group to Pharmacological Profile

The presence of a methoxy (-OCH3) group at the 2-position of the 7,8-dihydroquinazolin-5(6H)-one core is anticipated to significantly influence its pharmacological profile through a combination of electronic and steric effects. While specific studies on 2-methoxy-7,8-dihydroquinazolin-5(6H)-one are limited, the role of methoxy groups in related heterocyclic systems has been well-documented.

Methoxy groups are known to be electron-donating through resonance and can also participate in hydrogen bonding as an acceptor. These properties can modulate the binding affinity of the molecule to its biological target. For instance, in the realm of antimicrobial agents, compounds containing methoxy groups have demonstrated good activity in many cases. nih.gov The electron-donating nature of the methoxy group can alter the electron density of the quinazolinone ring system, which may be crucial for interactions with microbial enzymes or other targets.

In the context of anticancer research, the positioning of methoxy groups on the quinazoline (B50416) scaffold has been shown to be a key factor in determining the antiproliferative activity. The observation that a 2-methoxyphenyl substituent can lead to potent anticancer activity suggests that the methoxy group, even as part of a larger substituent, plays a favorable role. researchgate.netmdpi.com It is plausible that the lone pair of electrons on the oxygen atom of the methoxy group can engage in beneficial interactions within the binding pocket of a target protein.

Role of Substituents at the 6, 7, and 8 Positions of the Dihydroquinazolinone Ring

The saturated carbocyclic portion of the 7,8-dihydroquinazolin-5(6H)-one ring, specifically positions 6, 7, and 8, offers another avenue for structural modification to fine-tune the biological activity. While SAR studies for this specific scaffold are not extensively detailed in publicly available literature, general principles from related heterocyclic systems can provide valuable insights.

In broader studies of quinazolinone derivatives, the presence of a halogen atom at the 6 and 8 positions has been shown to improve antimicrobial activities. nih.gov This suggests that electron-withdrawing groups on the fused benzene (B151609) ring can positively impact this particular biological activity. Although these positions are on the aromatic part of the fully unsaturated quinazolinone, it highlights that substitutions on the ring system, in general, are critical.

For the dihydroquinazolinone core, substitutions at the 6, 7, and 8 positions would primarily affect the three-dimensional shape of the molecule. The introduction of bulky substituents could lead to steric hindrance, which might be either beneficial or detrimental depending on the topology of the target's binding site.

Stereochemical Considerations and Enantiomeric Activity Differences

The potential for stereoisomerism in derivatives of 7,8-dihydroquinazolin-5(6H)-one is an important consideration in their SAR, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. longdom.org Chirality in this scaffold can arise from the introduction of a substituent at a stereocenter, for example, at positions 6, 7, or 8 of the dihydroquinazolinone ring.

For instance, one enantiomer may fit perfectly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether, potentially leading to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral 7,8-dihydroquinazolin-5(6H)-one derivatives would be a critical step in the development of any potential therapeutic agent based on this scaffold.

Pharmacophore Identification and Mapping

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For the 7,8-dihydroquinazolin-5(6H)-one scaffold, the pharmacophore can vary depending on the biological target.

Drawing from the study of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as MAO-B inhibitors, a potential pharmacophore for this activity can be proposed. nih.gov Key features would likely include:

A hydrogen bond acceptor: The carbonyl group at the 5-position of the dihydroquinazolinone ring is a strong candidate for this feature.

A hydrogen bond donor: The nitrogen atom at either the 1 or 3-position could serve as a hydrogen bond donor.

Aromatic/hydrophobic regions: The quinazolinone core itself and any aromatic substituents, such as a phenylamino group at the 2-position, would contribute to hydrophobic interactions within the enzyme's active site.

The specific arrangement and nature of these features would be critical for potent and selective inhibition. For instance, the substitution pattern on the 2-phenylamino ring was found to be crucial for MAO-B inhibition, suggesting that this part of the molecule is a key component of the pharmacophore for this target. nih.gov

Computational modeling and the synthesis of a diverse library of analogs would be necessary to refine the pharmacophore model for different biological activities of this compound and its derivatives.

Mechanistic Elucidation for 2 Methoxy 7,8 Dihydroquinazolin 5 6h One Analogues

Identification and Characterization of Molecular Targets and Signaling Pathways

Research into analogues of 2-Methoxy-7,8-dihydroquinazolin-5(6H)-one has identified several key molecular targets and signaling pathways that are crucial to their biological effects. These findings highlight the diverse mechanisms through which these compounds can exert their influence, often in the context of anticancer activity.

One significant area of investigation has focused on the Wnt/β-catenin signaling pathway, which is frequently deregulated in various cancers. nih.gov A series of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were designed to act as inhibitors of the β-catenin/TCF4 protein-protein interaction, a critical step in the activation of Wnt target genes. nih.govresearchgate.net Mechanistic studies confirmed that the most potent compound from this series, compound (18B), effectively downregulated the β-catenin/TCF4 signaling pathway. This was evidenced by a reduction in the expression of β-catenin and TCF4 proteins, as well as decreased mRNA levels of downstream target genes like c-MYC and Cyclin D1 in HCT116 colon cancer cells. nih.govresearchgate.net

Another important target for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a role in cell proliferation and survival. researchgate.net Molecular docking studies have been employed to investigate the binding interactions of novel quinazolin-2-one derivatives with the EGFR tyrosine kinase domain. nih.gov These in-silico analyses help in screening and identifying compounds with the potential to inhibit EGFR signaling, a well-established strategy in cancer therapy. researchgate.netnih.gov

Furthermore, analogues such as 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.gov Some of these derivatives also showed a weak inhibitory effect on Glycogen Synthase Kinase 3β (GSK3β), another enzyme linked to the pathology of neurodegenerative diseases. nih.gov

The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has also been identified as a target. Studies on structurally related tetrahydroquinolinones demonstrated that these compounds could induce oxidative stress and activate autophagy through the inhibition of this pathway in colorectal cancer cells.

Table 1: Identified Molecular Targets and Signaling Pathways for Quinazolinone Analogues

| Analogue Class | Molecular Target / Signaling Pathway | Biological Context | Reference(s) |

|---|---|---|---|

| 4,7-disubstituted 8-methoxyquinazolines | Wnt/β-catenin/TCF4 | Cancer (Colon, Hepatocellular, Gallbladder) | nih.govresearchgate.netsemanticscholar.org |

| 2-(phenylamino)-7,8-dihydroquinazolinones | Monoamine Oxidase B (MAO-B), Glycogen Synthase Kinase 3β (GSK3β) | Neurodegenerative Diseases | nih.gov |

| Quinazolin-2-one derivatives | EGFR Tyrosine Kinase Domain | Cancer | researchgate.netnih.gov |

| Pyrido[2,1-b]quinazoline derivatives | RNA Polymerase I (RPA194) | Cancer (Liver) | doi.org |

| Tetrahydroquinolinones | PI3K/AKT/mTOR | Cancer (Colorectal) |

Binding Mode Analysis within Enzyme Active Sites and Protein Interaction Domains

Understanding how these compounds interact with their molecular targets is fundamental to elucidating their mechanism of action. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been instrumental in visualizing and analyzing these interactions at an atomic level.

For the 4,7-disubstituted 8-methoxyquinazoline derivatives targeting the Wnt/β-catenin pathway, a structure-based drug design approach was utilized. semanticscholar.org Docking studies were performed on the active binding residues of β-catenin that interact with TCF4. semanticscholar.org The results indicated that these quinazoline (B50416) derivatives could fit into the binding site and interact with key active site residues, thereby hindering the binding of TCF4 and disrupting the formation of the β-catenin/TCF4 complex. semanticscholar.org

In the case of EGFR inhibitors, molecular docking of novel amide-enriched 2-(1H)-quinazolinone derivatives revealed strong binding affinities within the EGFR tyrosine kinase domain. nih.gov Analysis of the docking poses showed that the compounds are surrounded by several hydrophobic residues. nih.gov For instance, the most potent compound, 7i, demonstrated interactions with residues such as Phe699, Val702, Ala719, and Leu820. nih.gov These interactions stabilize the ligand within the active site, contributing to its inhibitory activity. nih.gov

Similarly, computational studies supported the structure-activity relationships observed for 2-(phenylamino)-7,8-dihydroquinazolinone derivatives as MAO-B inhibitors. nih.gov These analyses helped to rationalize the high potency and selectivity of certain compounds, guiding further optimization efforts. nih.gov Molecular modeling has also been used to investigate the interaction of quinazolinone derivatives with DNA. Studies on pyrido[2,1-b]quinazoline-6-carboxamide compounds showed that the tricyclic quinazolinone core could engage in Pi-Pi stacking interactions with DNA base pairs, suggesting a mechanism of action involving DNA intercalation. doi.org

Table 2: Summary of Binding Mode Analyses for Quinazolinone Analogues

| Analogue Class | Target Protein/Domain | Key Interacting Residues/Interactions | Computational Method | Reference(s) |

|---|---|---|---|---|

| 4,7-disubstituted 8-methoxyquinazolines | β-catenin | Active site residues that bind TCF4 | Molecular Docking | researchgate.netsemanticscholar.org |

| Amide-enriched 2-(1H)-quinazolinones | EGFR Tyrosine Kinase Domain | Phe699, Val702, Ala719, Met769, Leu820 | Molecular Docking, DFT, MD Simulations | nih.gov |

| Pyrido[2,1-b]quinazoline-6-carboxamides | DNA | Pi-Pi stacking with base pairs | Molecular Docking | doi.org |

| 2-(phenylamino)-7,8-dihydroquinazolinones | MAO-B | Not specified | Computational Studies | nih.gov |

Intracellular Biological Pathway Modulation (e.g., Reactive Oxygen Species Generation, Mitochondrial Membrane Depolarization)

Beyond direct target engagement, the biological effects of this compound analogues are mediated by the modulation of various intracellular pathways, often culminating in programmed cell death, or apoptosis.

A significant mechanism reported for quinazoline derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause damage to DNA, proteins, and lipids, ultimately triggering apoptosis. nih.govorientjchem.org One study on a natural quinazoline derivative demonstrated that it induced apoptosis in breast cancer cells by significantly increasing intracellular ROS levels. nih.gov This effect was confirmed by the observation that pre-treatment with an antioxidant, ascorbic acid, attenuated the generation of ROS and the subsequent cell death. nih.gov Quinones, which share structural similarities with certain metabolites of these compounds, are also known ROS inducers. mdpi.com

The induction of apoptosis is a common downstream effect of treatment with these analogues. This has been confirmed through various assays, including Annexin V/PI staining, which detects early and late apoptotic cells. researchgate.netsemanticscholar.org For example, the 8-methoxyquinazoline derivative (18B) was shown to induce apoptosis in HCT116 and HepG2 cancer cells. researchgate.net Similarly, certain pyrido[2,1-b]quinazoline derivatives were found to induce apoptosis in up to 43.1% of HepG2 cells. doi.org

The mitochondrial pathway is often implicated in the execution of apoptosis. This can involve the depolarization of the mitochondrial membrane, a key event that leads to the release of pro-apoptotic factors. researchgate.net Studies on related heterocyclic compounds have demonstrated their ability to cause mitochondrial membrane depolarization, confirming the involvement of mitochondrial pathways in apoptosis induction. researchgate.net While direct evidence for this compound analogues is still emerging, the frequent observation of apoptosis suggests that mitochondrial modulation is a likely component of their mechanism of action. researchgate.net

Table 3: Intracellular Pathway Modulation by Quinazolinone Analogues

| Analogue Class | Cellular Effect | Downstream Consequence | Cell Line(s) | Reference(s) |

|---|---|---|---|---|

| Natural Quinazoline Derivative | ROS Generation | Apoptosis | MCF-7 (Breast Cancer) | nih.gov |

| 4,7-disubstituted 8-methoxyquinazolines | Downregulation of Wnt/β-catenin signaling | Apoptosis, Inhibition of Cell Migration | HCT116 (Colon), HepG2 (Liver) | nih.govresearchgate.net |

| Pyrido[2,1-b]quinazoline derivatives | Inhibition of RNA Polymerase I | Apoptosis | HepG2 (Liver) | doi.org |

| Thiazole-based analogues | Mitochondrial Membrane Depolarization | Apoptosis, Caspase-3 Activation | A549 (Lung Cancer) | researchgate.net |

Computational and Theoretical Approaches in Dihydroquinazolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 2-Methoxy-7,8-dihydroquinazolin-5(6H)-one, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented as a docking score, which can indicate the strength of the interaction.

For the broader class of dihydroquinazolinone derivatives, molecular docking studies have been instrumental in identifying potential biological targets. For instance, derivatives have been docked against enzymes like poly (ADP-ribose) polymerase 10 (PARP10), a target in cancer therapy nih.gov. These studies often reveal key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. While specific molecular docking studies targeting this compound are not widely documented, this methodology remains a critical first step in elucidating its potential mechanisms of action.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational changes and stability of the complex in a simulated physiological environment.

For related quinazolinone structures, MD simulations have been used to confirm the stability of the binding poses predicted by molecular docking researchgate.net. These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, with lower and stable RMSD values indicating a stable complex. Such analyses are vital for validating the initial docking results and understanding the behavior of the ligand in the binding pocket over a period of time. The application of MD simulations to a docked complex of this compound would be a logical next step to validate any predicted interactions.

Quantum Chemical Calculations, including Density Functional Theory (DFT) Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. DFT can be used to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule.

Studies on similar heterocyclic compounds have utilized DFT to correlate theoretical calculations with experimental data, such as that from X-ray crystallography nih.gov. These calculations can also provide insights into the charge distribution within a molecule, which is crucial for understanding intermolecular interactions. For this compound, DFT analysis could predict its reactivity, stability, and other electronic properties, offering a deeper understanding of its chemical behavior.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be assessed. In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate these properties at an early stage of drug discovery.

Predictive Models for Pharmacokinetic Profiles

Predictive models for ADMET properties can estimate a compound's absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., plasma protein binding, blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), and excretion. For various quinazolinone derivatives, these tools have been used to predict their bioavailability and metabolic pathways researchgate.netbiointerfaceresearch.com. The application of such models to this compound would be essential in predicting its behavior in the body.

Computational Assessment of Drug-likeness

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Many in silico studies on quinazolinone derivatives have included an assessment of their drug-likeness, often showing compliance with Lipinski's rules researchgate.net. This suggests that the quinazolinone scaffold is a promising starting point for drug design. A computational assessment of the drug-likeness of this compound would provide valuable information on its potential as an orally bioavailable drug.

Below is a hypothetical table of predicted ADMET and drug-likeness properties for this compound, based on the types of data generated for similar compounds. It is important to note that these are illustrative values and would need to be confirmed by specific computational studies on the compound.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | ~192 g/mol | < 500 |

| logP | ~1.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Likely | Varies with target |

| CYP2D6 Inhibitor | Unlikely | No |

| Hepatotoxicity | Unlikely | No |

Table 1: Illustrative Predicted ADMET and Drug-Likeness Properties for this compound

Medicinal Chemistry Strategies and Drug Design Incorporating the Dihydroquinazolinone Scaffold

Hit-to-Lead Optimization Processes

The journey from an initial screening hit to a promising lead compound is a critical phase in drug discovery known as the hit-to-lead (H2L) or lead generation stage. wikipedia.org This process takes a compound that shows activity in a high-throughput screen (HTS) and systematically modifies its structure to create a more drug-like molecule. upmbiomedicals.com The primary goals are to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgpatsnap.com

Initial hits from HTS campaigns often exhibit biological activity in the micromolar (10⁻⁶ M) range. wikipedia.org The H2L process aims to refine these structures to achieve nanomolar (10⁻⁹ M) potency through limited, focused optimization. wikipedia.org This involves the synthesis of a series of analogs to establish a preliminary structure-activity relationship (SAR), which correlates changes in chemical structure with biological activity. sk.rusubstack.comyoutube.comyoutube.com

A key aspect of this stage is enhancing the metabolic stability of the compound to ensure it can be effectively tested in preclinical animal models. wikipedia.org For instance, in the development of 2-aminoquinazoline (B112073) derivatives as potential agents against Leishmania donovani, researchers designed a library of analogs by introducing various functional groups at different positions on the quinazoline (B50416) scaffold. nih.gov This systematic approach allowed them to enhance the antiparasitic potency while managing host cell cytotoxicity, demonstrating a classic hit-to-lead workflow. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to identifying lead compounds with a desirable balance of properties for further development. upmbiomedicals.comsubstack.com

Lead Compound Refinement for Enhanced Potency and Selectivity

Once a lead compound is identified, it undergoes a more extensive and rigorous process of lead optimization. This phase focuses on fine-tuning the molecule's structure to maximize its therapeutic potential. wikipedia.org The objective is to enhance potency and, crucially, selectivity towards the intended biological target, thereby minimizing off-target effects that could lead to adverse reactions. upmbiomedicals.compatsnap.com

The dihydroquinazolinone scaffold has been the subject of such refinement for various therapeutic targets. For example, researchers have successfully designed and synthesized dihydroquinazolinone derivatives as potent and selective agonists for the M1 and M4 muscarinic acetylcholine (B1216132) receptors, which are targets for antipsychotic agents. nih.gov Another study described the development of potent and orally bioavailable dihydroquinazolinone inhibitors of p38α MAP kinase, a target for inflammatory diseases. nih.gov

A notable example of lead refinement involves the optimization of dihydroquinazolinones as antimalarial agents that target the Plasmodium falciparum protein PfATP4. acs.org Initial optimization of a hit scaffold led to a frontrunner compound with potent activity. Further refinement focused on improving metabolic stability and aqueous solubility while maintaining antiparasitic activity. acs.org Researchers systematically introduced modifications, such as adding polar functional groups and incorporating nitrogen atoms into the scaffold. As illustrated in the table below, these modifications had a significant impact on the compound's activity. acs.org

| Compound ID | Modification to Dihydroquinazolinone Scaffold | EC₅₀ (μM) |

|---|---|---|

| 8e | Unsubstituted | >1 |

| 8i | 8-methoxy substituent, 9-endocyclic nitrogen | 0.660 |

| 8h | 7-endocyclic nitrogen | >1 |

| 8d | 6-fluoro substituent | Not specified, used as baseline for 8k |

| 8k | Combination of 6-fluoro and 8-endocyclic nitrogen | 0.395 |

This systematic approach, combining structural modifications with biological testing, allows medicinal chemists to build a detailed understanding of the SAR and rationally design compounds with improved potency and selectivity. acs.orgfrontiersin.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to modify lead compounds to improve their properties or to discover novel chemical entities. nih.govnih.govresearchgate.net Bioisosteric replacement involves substituting a functional group within a molecule with another group that retains similar biological activity. researchgate.net Scaffold hopping is a more drastic modification where the central core or framework of a molecule is replaced with a structurally different scaffold, while preserving the essential three-dimensional arrangement of key binding groups. researchgate.net

These techniques are employed to address issues with a lead compound, such as the presence of a toxicophore (a chemical group associated with toxicity), poor pharmacokinetic properties, or difficult synthetic accessibility. nih.govresearchgate.net They also provide a means to escape existing patent claims and explore new chemical space. researchgate.net

A clear example of these strategies in action involves the development of allosteric inhibitors for HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H). nih.govnih.gov Researchers started with a hit compound based on a thienopyrimidinone scaffold. Although active, the thiophene (B33073) ring was identified as a potential toxicophore. nih.gov Through a scaffold hopping and bioisosteric replacement approach, the thiophene ring was replaced with a benzene (B151609) ring, transforming the core structure into a quinazolinone. This led to a novel series of highly active RNase H inhibitors with a potentially improved safety profile. nih.govnih.gov This successful hop demonstrated that the quinazolinone core could effectively mimic the orientation of the key pharmacophoric elements of the original thienopyrimidinone scaffold.

Structural Simplification Approaches in the Optimization of Lead Compounds

In the quest for optimized drug candidates, there is often a trend toward increasing molecular weight and complexity, which can lead to poor pharmacokinetic profiles and other undesirable properties—a phenomenon sometimes called "molecular obesity". nih.govresearchgate.net Structural simplification is a deliberate strategy to counteract this trend. It involves systematically removing non-essential structural elements from a complex lead compound to create simpler analogs. nih.gov

The goals of structural simplification are manifold: to improve synthetic accessibility, enhance drug-like properties (such as solubility and permeability), improve pharmacokinetic profiles, and reduce potential side effects by eliminating unnecessary functional groups. nih.govresearchgate.net This strategy is particularly valuable when the initial hit is a complex natural product. By dissecting the molecule and retaining only the essential pharmacophore, a more streamlined and developable lead can be generated. researchgate.net

Key approaches to structural simplification include reducing the number of rings in a polycyclic system and eliminating redundant chiral centers, which can simplify synthesis and biological evaluation. nih.gov The process is most effective when the binding mode of the lead compound to its target is known, as this knowledge can guide the rational design of simplified derivatives that retain the key interactions necessary for biological activity. nih.govresearchgate.net The dihydroquinazolinone scaffold itself can be considered a privileged structure that may be identified through the simplification of more complex heterocyclic systems, offering a robust and synthetically tractable core for further optimization. rsc.org

Application of Artificial Intelligence and Machine Learning in Lead Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape, including the lead optimization phase. nih.govintimal.edu.my These computational tools can process vast and complex datasets far more efficiently than traditional methods, accelerating the design-make-test-analyze cycle. nih.govnih.gov

In lead optimization, AI and ML models are applied in several key areas. They can predict a wide range of crucial properties, including physicochemical characteristics, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov By using algorithms trained on large datasets from previous drug discovery programs, these models can forecast how a proposed structural modification will likely impact a compound's properties before it is synthesized, saving significant time and resources. nih.gov

Future Perspectives and Research Challenges for 2 Methoxy 7,8 Dihydroquinazolin 5 6h One Research

Development of Highly Selective Analogues for Specific Biological Targets

A significant challenge in drug discovery is the development of compounds that exhibit high selectivity for their intended biological target, thereby minimizing off-target effects and associated toxicities. For derivatives of the quinazolinone family, achieving such selectivity is a key objective. Future research on 2-Methoxy-7,8-dihydroquinazolin-5(6H)-one will likely focus on the design and synthesis of analogues with enhanced selectivity for specific enzymes or receptors. This can be achieved through structure-activity relationship (SAR) studies, where systematic modifications of the core structure provide insights into the molecular features governing target binding and selectivity. For instance, the introduction of different substituents at various positions on the quinazolinone ring can modulate the compound's electronic and steric properties, leading to improved interactions with the target protein. Computational modeling and in silico screening can further guide the rational design of these selective analogues.

Exploration of Novel Therapeutic Applications beyond Established Areas

The quinazolinone core is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While the therapeutic potential of this compound itself is not yet fully elucidated, its structural similarity to other bioactive quinazolinones suggests it could be a valuable starting point for discovering new therapeutic agents. Future research should venture beyond the well-trodden paths and explore its efficacy in less conventional therapeutic areas. For example, investigating its potential as a modulator of neurodegenerative diseases or as an antiviral agent could unveil novel applications. High-throughput screening of a library of derivatives against a diverse panel of biological targets will be instrumental in identifying new and unexpected therapeutic opportunities.

Advancements in Asymmetric Synthesis of Chiral Dihydroquinazolinone Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Dihydroquinazolinone derivatives can possess a stereocenter, making the development of asymmetric synthetic methods crucial for producing enantiomerically pure compounds. rsc.org Future research in this area will likely focus on the development of novel chiral catalysts and organocatalytic methods to achieve high yields and enantioselectivities in the synthesis of chiral dihydroquinazolinones. rsc.orgdicp.ac.cn Such advancements are critical for the preparation of single-enantiomer drugs based on the this compound scaffold, which will facilitate more precise pharmacological studies and potentially lead to safer and more effective medicines.

Integration of Multi-Omic Data for Comprehensive Target Identification and Validation

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, has revolutionized drug discovery by providing a holistic view of biological systems. nih.gov For a compound like this compound, where the specific biological targets may not be fully known, integrating multi-omic data can be a powerful strategy for target identification and validation. nih.gov By treating cells or organisms with the compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify the biological pathways and specific molecules that are affected. mdpi.com This approach can uncover novel mechanisms of action and provide a more comprehensive understanding of the compound's biological effects, thereby guiding its further development as a therapeutic agent. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Methoxy-7,8-dihydroquinazolin-5(6H)-one derivatives, and how can purity be optimized?

- Methodology : Utilize multi-step condensation reactions starting from substituted quinazolinone precursors. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol/water mixtures can achieve >95% purity. Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle and store this compound in the laboratory?

- Methodology : Store in tightly sealed containers under inert gas (e.g., argon) to prevent oxidation. Maintain temperature at 2–8°C in a dry, ventilated area. Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling to avoid inhalation or dermal exposure .

Q. What in vitro assays are suitable for initial screening of MAO-A/MAO-B inhibitory activity?

- Methodology : Employ recombinant human MAO-A/MAO-B enzymes in fluorometric or spectrophotometric assays. Use kynuramine as a substrate for MAO-A and benzylamine for MAO-B. Calculate IC₅₀ and Ki values via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Validate results in SH-SY5Y neuronal cells to confirm cellular activity .

Advanced Research Questions

Q. How can structural modifications enhance selectivity between MAO isoforms and kinase targets like GSK3β?

- Methodology : Perform SAR studies by introducing substituents at the 2-phenyl or 7,8-dihydro positions. Test selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler™) and compare MAO-A/B inhibition ratios. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with MAO-A (PDB: 2Z5X) vs. GSK3β (PDB: 1I09) to guide design .

Q. What strategies address discrepancies in Ki values between enzyme assays and cellular models?

- Methodology : Re-evaluate assay conditions (e.g., pH, cofactor availability) and cell permeability using Caco-2 monolayer assays. Apply LC-MS to quantify intracellular compound concentrations. Use siRNA knockdown of MAO isoforms to confirm target specificity in cellular models .

Q. How can in silico ADME predictions improve the drug-likeness of this scaffold?

- Methodology : Use tools like SwissADME or QikProp to predict logP, solubility, and CYP450 interactions. Prioritize derivatives with topological polar surface area (TPSA) <76 Ų for blood-brain barrier penetration. Validate predictions via in vitro PAMPA-BBB and microsomal stability assays .

Q. What orthogonal assays validate the neuroprotective efficacy of this compound in complex disease models?

- Methodology : Combine ROS scavenging assays (e.g., DCFH-DA in HT22 cells) with in vivo models of neurodegeneration (e.g., MPTP-induced Parkinsonism in mice). Measure glutathione modulation via HPLC and correlate with behavioral outcomes (e.g., rotarod performance) .

Data Analysis and Contradiction Management

Q. How should researchers reconcile conflicting data on inhibitory potency across studies?

- Methodology : Standardize assay protocols (e.g., enzyme concentration, incubation time) and validate with reference inhibitors (e.g., clorgyline for MAO-A). Perform meta-analysis using tools like RevMan to assess heterogeneity. Cross-validate findings via orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational approaches resolve ambiguities in binding modes predicted by docking studies?

- Methodology : Refine docking poses with molecular dynamics simulations (e.g., GROMACS) over 100 ns trajectories. Analyze binding free energy via MM-PBSA and compare with mutagenesis data (e.g., alanine scanning of MAO active sites) .

Tables for Key Data

| Target | Assay Type | Ki (µM) | Selectivity Index (MAO-A/B) | Reference |

|---|---|---|---|---|

| MAO-A | Fluorometric | 0.12 | 8.3 | |

| MAO-B | Spectrophotometric | 1.0 | - | |

| GSK3β | Kinase Profiling | 0.45 | N/A |

| Property | Predicted Value | Experimental Value |

|---|---|---|

| logP | 2.8 | 2.5 ± 0.3 |

| TPSA (Ų) | 75 | 78 |

| BBB Permeability | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.